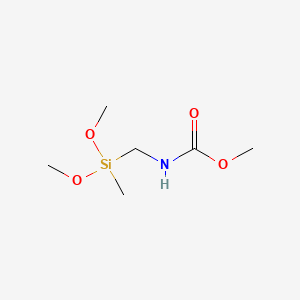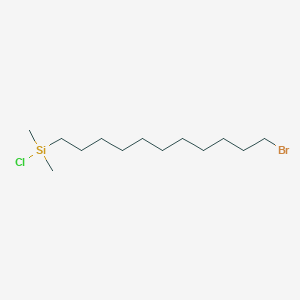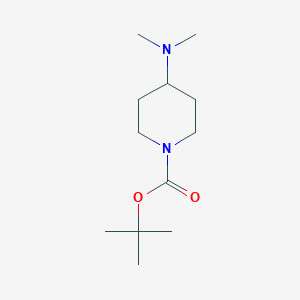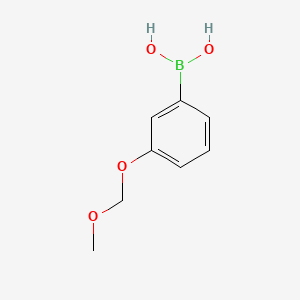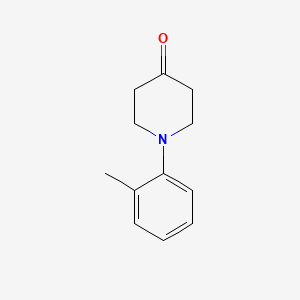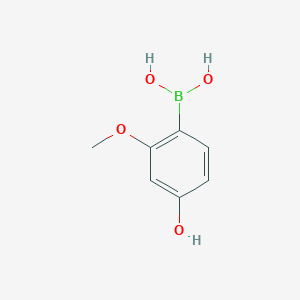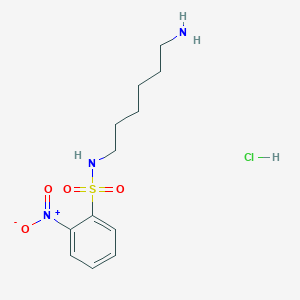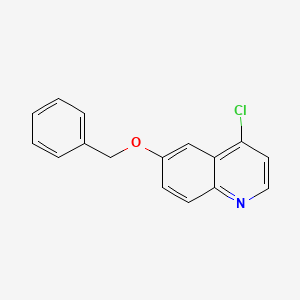![molecular formula C6H6ClNOS B1593069 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole CAS No. 259810-13-4](/img/structure/B1593069.png)
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Vue d'ensemble
Description
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole (CDT) is a heterocyclic compound containing a five-membered ring of two carbon atoms, two nitrogen atoms, and one chlorine atom. It is a colorless solid that has been studied for its potential applications in medicinal chemistry and biochemistry. CDT has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. It has also been shown to have potential applications in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Évaluation biologique
Les thiazoles, qui comprennent le « 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole », ont été étudiés pour leurs activités biologiques. Ils se sont avérés posséder des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices .
Applications pharmaceutiques
Les dérivés du thiazole constituent une caractéristique structurale importante dans une variété de produits naturels, tels que la vitamine B et la pénicilline . On les trouve également dans divers médicaments synthétiques comme le sulfaméthoxazole, un sulfamide à action courte, la pramipexole, un antidépresseur, la nizatidine, un anti-ulcéreux, le méloxicam, un anti-inflammatoire, le ritonavir, un médicament contre le VIH/SIDA, et la tiazofurine, un médicament anticancéreux .
Applications agrochimiques
Les thiazoles et leurs dérivés ont de larges applications dans le domaine des agrochimiques .
Applications industrielles
Les thiazoles sont utilisés dans des applications industrielles, telles que la production de la vulcanisation du caoutchouc , les cristaux liquides , les capteurs , les crèmes solaires , les catalyseurs , les colorants , les pigments , et les chromophores .
Sensibilisateurs photographiques
Les thiazoles sont utilisés comme sensibilisateurs photographiques .
Synthèse de squelettes hétérocycliques
Des squelettes hétérocycliques à base de thiazole, tels que des systèmes monocycliques ou bicycliques, sont synthétisés et leurs activités biologiques sont étudiées .
Modification de composés à base de thiazole
La modification de composés à base de thiazole à différentes positions pour générer de nouvelles molécules dotées d'activités antitumorales, antioxydantes et antimicrobiennes puissantes est également un domaine de recherche important .
Synthèse verte
Une méthode efficace et verte a été développée pour la synthèse de nouveaux dérivés de thiazole de Hantzsch substitués .
Mécanisme D'action
Target of Action
Thiazole derivatives, a class of compounds that “2-chloro-6,7-dihydro-4h-pyrano[4,3-d]thiazole” belongs to, have been found to have a wide range of medicinal and biological properties . They have been shown to have antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mode of Action
Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
Some thiazole derivatives have been evaluated against a breast cancer cell line for their antitumor activity .
Analyse Biochimique
Biochemical Properties
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, this compound can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of neuropeptides, which play a crucial role in cell communication and signaling . Furthermore, it has been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the aggregation factor of human platelets, which is essential for blood clotting . Additionally, this compound can activate or inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products of this compound have been observed to exhibit different biochemical properties, which may influence long-term cellular effects . These findings are crucial for developing effective therapeutic applications and understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate metabolic pathways without causing significant adverse effects . Higher doses have been associated with toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and esterases . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSMTJZXDAFYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627677 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-13-4 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




